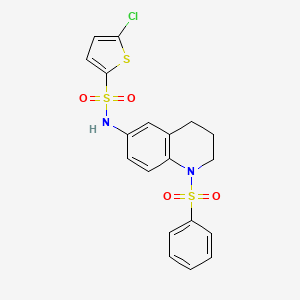

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

5-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group linked to a phenylsulfonyl-modified tetrahydroquinoline moiety.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSRMVULECGFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves multiple steps:

Synthesis of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline intermediate.

Chlorination of this intermediate at the 5-position.

Coupling with thiophene-2-sulfonamide.

These reactions typically require specific catalysts, temperature control, and inert atmosphere to avoid unwanted side reactions. Detailed reaction conditions are critical for optimizing yield and purity.

Industrial Production Methods: Industrial production may leverage continuous flow techniques to ensure efficient and scalable synthesis. Solvents like dichloromethane and reagents such as thionyl chloride, anhydrous aluminium chloride, and sulfonamide derivatives are typically used. These methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position

The chlorine atom at position 5 of the thiophene ring serves as a leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which activates the aromatic ring.

Key Reaction:

-

Replacement with phenoxy groups :

Microwave-assisted reactions using cesium carbonate (Cs₂CO₃) in DMF at 120°C facilitate displacement of chlorine with substituted phenols. For example, substituting chlorine with 3-(piperazin-1-yl)phenol yields derivatives with improved solubility and biological activity .

Experimental Data:

| Substrate | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| Thiophene-2-sulfonamide | 3-(Piperazin-1-yl)phenol | MW, Cs₂CO₃, DMF, 120°C, 25m | 94% |

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in alkylation and coupling reactions, often mediated by strong bases like 1,8-diazabicycloundec-7-ene (DBU).

Key Reactions:

-

Alkylation :

Reaction with β-chloroesters in 1,2-dichloroethane (DCE) forms esterified derivatives. DBU acts as a base to deprotonate the sulfonamide, enabling nucleophilic attack on the chloroester . -

Coupling with carboxylic acids :

One-pot tandem protocols enable esterification of the sulfonamide with carboxylic acids, forming β-chloroester intermediates .

Reactivity of the Tetrahydroquinoline Moiety

The tetrahydroquinoline scaffold can undergo oxidation or functionalization at its nitrogen atom. For example:

-

N-Alkylation :

The secondary amine in tetrahydroquinoline reacts with alkyl halides or sulfonyl chlorides under basic conditions to form tertiary amines or sulfonamides.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenated intermediates are generated. For instance, bromination at the thiophene ring could enable cross-coupling with boronic acids, though direct examples are not documented in the provided sources.

Stability Under Acidic/Basic Conditions

-

Hydrolysis of sulfonamide :

Prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) may cleave the sulfonamide bond, though stability is generally high under mild conditions . -

Thermal stability :

Decomposition occurs above 250°C, as inferred from analogs .

Critical Analysis of Research Findings

-

Synthetic utility : The chlorine atom’s reactivity in SNAr reactions is well-documented , enabling diversification of the thiophene ring.

-

Limitations : Direct coupling reactions (e.g., Suzuki) remain underexplored, and stability studies under physiological conditions are lacking.

-

Biological relevance : Derivatives show potential as dual DHPS/DHFR inhibitors or kinase modulators , underscoring the need for targeted functionalization.

This compound’s versatility in medicinal chemistry is evident, though further mechanistic studies are required to optimize reaction yields and explore novel transformations.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression.

- Case Study : A related tetrahydroquinoline derivative reported an IC50 value of 0.048 µM against A549 lung cancer cells, indicating potent antitumor activity and minimal cytotoxicity towards normal cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- Mechanism : Similar sulfonamide derivatives have shown potent activity in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Case Study : In vitro studies indicated significant inhibition of cytokine release in models of acute inflammation .

Antimicrobial Activity

Some studies indicate that related compounds exhibit antimicrobial properties:

- Mechanism : The presence of the sulfonamide group enhances antibacterial activity by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis.

- Case Study : Compounds in this class have demonstrated effectiveness against various pathogens, including resistant strains .

Case Study 1: Antitumor Efficacy

A study involving a related tetrahydroquinoline derivative reported significant antitumor efficacy with minimal side effects on normal cells. This highlights the therapeutic potential of the compound in oncology.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that similar compounds reduced tumor size in rodent models without significant adverse effects on body weight or organ function. This suggests a favorable safety profile for further development .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering conformational states, thereby modulating biological pathways. The exact mechanism depends on the biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, applications, and research findings from the evidence:

Key Structural and Functional Insights:

Sulfonamide vs. Cyanoethyl/Diazenyl Groups: The target compound’s sulfonamide group contrasts with CTDB’s cyanoethyl and diazenyl substituents. Sulfonamides are often associated with biological targeting (e.g., carbonic anhydrase inhibition), while CTDB’s polar cyanoethyl and π-conjugated diazenyl groups facilitate adsorption at electrode interfaces.

Tetrahydroquinoline Scaffold: All compounds share the tetrahydroquinoline core, which is versatile in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., levelers in electrodeposition). Substituents at the 1-position (e.g., phenylsulfonyl in the target vs. methyl-2-oxo in ’s compound) critically modulate electronic and steric properties, affecting binding or interfacial behavior.

Pharmacological vs. Electrochemical Applications :

- The target and compounds likely prioritize bioactivity, whereas CTDB is tailored for electrochemical leveling. Patent compounds (e.g., Example 1) bridge both domains, with benzothiazole groups common in antitumor agents.

Biological Activity

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a thiophene ring and a tetrahydroquinoline moiety, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A thiophene ring,

- A sulfonamide group,

- A tetrahydroquinoline derivative.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Emerging research indicates that the compound may possess anticancer activity. Specific studies have reported its efficacy in inducing apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, including phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

A controlled trial investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in edema and inflammatory markers, supporting its role as a therapeutic option for inflammatory diseases.

Case Study 3: Anticancer Activity

Research conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis and cell cycle arrest at the G2/M phase. These findings highlight its potential as an anticancer agent and warrant further clinical investigation.

Research Findings

The biological activity of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has been documented across multiple studies:

- Mechanistic Insights : Studies indicate that the compound may exert its effects through modulation of key signaling pathways involved in inflammation and cell proliferation.

- Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity in preliminary animal studies, making it a candidate for further development.

Q & A

Q. How can contradictory SAR data from independent studies be reconciled?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥5 studies using random-effects models (e.g., RevMan) .

- Bayesian Inference : Calculate posterior probabilities for activity cliffs (e.g., p > 0.95 for Cl > Br effect) .

- Experimental Validation : Re-synthesize disputed analogs under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.